1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine
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Overview
Description
1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine is a chemical compound characterized by the presence of a chloro, trifluoromethyl, and sulfonyl group attached to a pyrrolidine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit the signal transducer and activator of transcription 3 (stat3) pathway .
Mode of Action
It is suggested that similar compounds can inhibit the phosphorylation of stat3 . This inhibition is dependent on the protein tyrosine phosphatase SHP-1, which deactivates STAT3, leading to the induction of apoptosis .
Biochemical Pathways
The compound likely affects the JAK/STAT signaling pathway, given its potential inhibition of STAT3 . This pathway is crucial for transmitting information from chemical signals outside the cell, through the cell membrane, and into gene promoters on the DNA in the cell nucleus, which triggers DNA transcription and activity in the cell.
Result of Action
The inhibition of stat3 can lead to the induction of apoptosis , which could potentially have anti-cancer effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine typically involves the reaction of 4-chloro-3-(trifluoromethyl)benzenesulfonyl chloride with pyrrolidine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized under strong oxidizing conditions.
Reduction: The chloro group can be reduced to a corresponding hydrogen or other substituents.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
- 4-Chloro-3-(trifluoromethyl)phenyl isocyanate
- 4-Chloro-2-(trifluoromethyl)aniline
- Fluoxetine (N-methyl-3-phenyl-3-[4-(trifluoromethyl) phenoxy] propan-1-amine)
Uniqueness: 1-[4-Chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a sulfonyl and a trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClF3NO2S/c12-10-4-3-8(7-9(10)11(13,14)15)19(17,18)16-5-1-2-6-16/h3-4,7H,1-2,5-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGSEVZDIMISRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClF3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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